Oleonuezhenide

Vue d'ensemble

Description

Molecular Structure Analysis

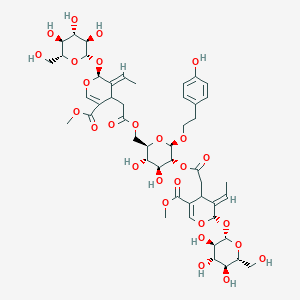

The IUPAC name of Oleonuezhenide is methyl (2S,E)-3-ethylidene-4-(2-(((2R,3S,4S,5R,6R)-5-(2-((2S,E)-3-ethylidene-5-(methoxycarbonyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetoxy)-3,4-dihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)-2-oxoethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate .Physical And Chemical Properties Analysis

Oleonuezhenide is a solid substance . It has a molecular weight of 1073.02 and a linear formula of C48H64O27 .Applications De Recherche Scientifique

Inhibition of MMP Activity

Oleonuezhenide has been studied for its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a role in tissue remodeling and have been implicated in various disease processes, including cancer metastasis. The compound was isolated from the fruits of Ligustrum japonicum and tested in phorbol 12-myristate 13-acetate (PMA)-induced HT-1080 human fibrosarcoma cells .

Anti-inflammatory Properties

Research has indicated that Oleonuezhenide may possess anti-inflammatory properties. In a study, it was shown to affect the release of TNF-α, a potent inflammatory cytokine, although it was not the most active compound in this regard .

Potential ERK and CREB Activation

Oleonuezhenide, along with other secoiridoid glucosides, has been associated with the induction of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. These pathways are important for cell signaling and have implications in various cellular processes .

Safety and Hazards

When handling Oleonuezhenide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Oleonuezhenide, a compound isolated from Fructus Ligustri Lucidi, primarily targets osteoblasts and neutrophils . Osteoblasts are cells derived from bone marrow mesenchymal stem cell (BMSC) precursors, which differentiate into mature osteoblasts and mediate bone formation . Neutrophils are a type of white blood cell that play a key role in the body’s immune response .

Mode of Action

Oleonuezhenide interacts with its targets to regulate various biological processes. In osteoblasts, it enhances osteoblast differentiation and bone mineralization . It also upregulates osteoblastogenesis-related marker genes including osteocalcin, Runx2, and osteorix . In neutrophils, oleonuezhenide significantly reduces the production of reactive oxygen species (ROS) and interleukin-8 (IL-8) .

Biochemical Pathways

Oleonuezhenide affects several biochemical pathways. In osteoblastogenesis, it regulates the canonical and noncanonical Wnt pathway, semaphorin-mediated pathway, and MAPK-mediated BMP2-Smad pathway . In inflammation, it inhibits the production of cytokines by attenuating the MAP kinase pathways .

Pharmacokinetics

A study on ligustri lucidi fructus extracts, which contain oleonuezhenide, showed differences in the pharmacokinetic properties and kidney distribution of the extracts in diabetic nephropathy rats .

Result of Action

The action of oleonuezhenide results in molecular and cellular effects. It enhances osteoblast differentiation and bone mineralization, contributing to the treatment of bone-related diseases like osteoporosis . It also exerts neuroprotective effects .

Propriétés

IUPAC Name |

methyl (5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44+,45+,46+,47+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZDFMOKBMJUGB-CWERYYTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)OC(=O)CC\4C(=CO[C@H](/C4=C/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)O)O)C(=O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

CAS RN |

112693-21-7 | |

| Record name | Oleonuezhenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112693217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the potential therapeutic benefits of oleonuezhenide?

A1: Research suggests that oleonuezhenide exhibits promising anti-inflammatory and neuroprotective properties. For instance, it has demonstrated significant inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis. [] Additionally, oleonuezhenide, alongside other glycosides from Ligustrum japonicum leaves, showed significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma cells. []

Q2: How does oleonuezhenide exert its inhibitory effects on MMP-2 and MMP-9?

A2: Studies indicate that oleonuezhenide reduces gelatin digestion activity of MMP-2 and -9 by suppressing their release into the culture medium. [] This inhibitory effect is believed to be mediated through the MAPK pathway, as evidenced by the decreased phosphorylation levels of p38, ERK, and JNK proteins observed after treatment. []

Q3: What is the role of oleonuezhenide in the context of osteoblastogenesis?

A3: While specific studies focusing solely on oleonuezhenide and osteoblastogenesis are limited in the provided research, oleonuezhenide is mentioned alongside wedelolactone as a compound with potential in regulating osteoblastogenesis through its influence on multiple pathways. [, , ]

Q4: Are there any studies investigating the pharmacokinetics of oleonuezhenide?

A4: Yes, pharmacokinetic studies have been conducted in rats comparing the bioavailability of oleonuezhenide from raw and processed Ligustri Lucidi Fructus (of which oleonuezhenide is a constituent). These studies revealed that wine-processing decreased the bioavailability of oleonuezhenide, suggesting an impact of processing techniques on its absorption. []

Q5: Have there been any comparative studies on the effects of oleonuezhenide from different sources or after different processing methods?

A5: Research has explored the pharmacodynamics, pharmacokinetics, and kidney distribution of raw Ligustri Lucidi Fructus extracts versus wine-steamed extracts in diabetic nephropathy rats. Notably, while both extracts demonstrated protective effects, the wine-steamed extract exhibited greater efficacy in mitigating diabetic nephropathy. This difference was attributed to variations in the pharmacokinetic parameters and kidney distribution of oleonuezhenide and other constituents, suggesting the impact of processing on its activity. []

Q6: Is there any information available regarding the potential toxicity of oleonuezhenide?

A6: The provided research does not offer detailed insights into the toxicity profile of oleonuezhenide. Further studies are needed to assess its safety and potential adverse effects.

Q7: What analytical techniques are commonly employed for the detection and quantification of oleonuezhenide?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is frequently employed for identifying and quantifying oleonuezhenide in plant extracts and biological samples. [, , ]

Q8: How does the structure of oleonuezhenide compare to other similar compounds, and does this influence its activity?

A8: Oleonuezhenide belongs to the secoiridoid glycoside family. While the provided research doesn't explicitly detail its structure, it mentions that neooleuropein, another secoiridoid isolated alongside oleonuezhenide, exhibited potent inhibition of cytokine production by influencing MAP kinase pathways. [] This highlights the potential for variations within the secoiridoid structure to impact biological activity, warranting further investigation into the structure-activity relationships of oleonuezhenide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)

![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole](/img/structure/B240258.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)